![molecular formula C21H25ClN2O2 B1662344 LY 272015 Hydrochloride CAS No. 172895-15-7](/img/structure/B1662344.png)
LY 272015 Hydrochloride
Overview
Description
LY 272015 Hydrochloride is a highly potent, selective 5-HT2B receptor antagonist . It has a CAS Number of 172895-15-7 and a molecular weight of 372.89 . It is soluble in DMSO to 100 mM .
Molecular Structure Analysis
The molecular formula of LY 272015 Hydrochloride is C21H24N2O2 . The SMILES string representation isCC1=CC2=C (NC3=C2CCNC3CC4=CC=C (OC)C (OC)=C4)C=C1. [H]Cl
. Chemical Reactions Analysis
LY 272015 Hydrochloride is known to inhibit the phosphorylation of ERK2 induced by 5-HT or BW723C86 . It also displays antihypertensive activity .Physical And Chemical Properties Analysis
LY 272015 Hydrochloride is a solid substance . It is off-white to light yellow in color . It is soluble in DMSO to a concentration of 2 mg/mL .Scientific Research Applications
LY 272015 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Cardiovascular Research: LY 272015 Hydrochloride has been shown to exhibit antihypertensive efficacy in deoxycorticosterone acetate (DOCA)-salt-hypertensive rats, making it a valuable compound for cardiovascular research. It inhibits mitral valve interstitial cell activation and mitigates angiotensin II infusion-provoked mitral valve remodeling in mice .
Neuropharmacology: As a high-affinity, 5-HT2B subtype-selective serotonin receptor antagonist, LY 272015 Hydrochloride is used in neuropharmacological studies to explore the role of serotonin receptors in various neurological processes .
Pharmacodynamics: This compound completely inhibits the phosphorylation of ERK2 induced by serotonin or BW723C86, providing insights into the pharmacodynamics of serotonin receptor signaling pathways .
Molecular Biology: In molecular biology, LY 272015 Hydrochloride’s selectivity over 5-HT2A and 5-HT2C receptors aids in the study of receptor subtype-specific functions and interactions .
Psychiatric Disorders: Research into psychiatric disorders benefits from LY 272015 Hydrochloride’s ability to modulate serotonin receptors, which are implicated in conditions such as depression and anxiety .
Drug Development: The oral activity and receptor selectivity of LY 272015 Hydrochloride make it a potential candidate for drug development, particularly for conditions related to serotonin receptor dysregulation .
Mechanism of Action
Target of Action
LY 272015 Hydrochloride is an orally active and selective antagonist for the 5-HT2B receptor . The 5-HT2B receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission .
Mode of Action
LY 272015 Hydrochloride interacts with its target, the 5-HT2B receptor, by binding to it with high affinity . This binding inhibits the activation of the receptor, thereby preventing the downstream effects of its activation .
Biochemical Pathways
Upon binding to the 5-HT2B receptor, LY 272015 Hydrochloride inhibits the phosphorylation of ERK2 induced by 5-HT or BW723C86 . This inhibition disrupts the normal signaling pathways of the receptor, leading to a decrease in the downstream cellular effects of 5-HT signaling .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The primary result of LY 272015 Hydrochloride’s action is the inhibition of 5-HT-induced activation of certain cells . For instance, it inhibits the activation of mitral valve interstitial cells (MVIC) by 5-HT in cultures and ex vivo . It also mitigates angiotensin II infusion-provoked MV remodeling in mice in vivo .
Future Directions
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZOTIBKRWLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432996 | |
Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LY 272015 Hydrochloride | |
CAS RN |
172895-15-7 | |
Record name | 1H-Pyrido[3,4-b]indole, 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172895-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-272015 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-272015 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NV3JP3GP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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